molecular formula C14H14ClNO2S B2438462 2-chloro-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 851398-30-6

2-chloro-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2438462
CAS No.: 851398-30-6
M. Wt: 295.78
InChI Key: QTAISFZMPYHCFS-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide ( 851398-30-6) is a synthetic organic compound with a molecular formula of C14H14ClNO2S and a molecular weight of 295.78 g/mol . This acetamide derivative is supplied for use as a key building block and intermediate in organic synthesis and drug discovery research. Compounds within the acetamide class are recognized as significant intermediates for the production of medicinal, agrochemical, and pharmaceutical compounds . The molecular structure incorporates both a methoxyphenyl group and a thiophene methyl group, making it a valuable scaffold for the development of more complex molecules and for probing biological mechanisms. This product is strictly for research purposes and is labeled with the MDL number MFCD06380312 . It is offered with comprehensive batch-specific documentation and requires cold-chain transportation to ensure stability . For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c1-18-12-6-4-11(5-7-12)16(14(17)9-15)10-13-3-2-8-19-13/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAISFZMPYHCFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide typically involves the reaction of 2-chloroacetamide with 4-methoxyaniline and thiophen-2-ylmethyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-chloro-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide is C14H14ClN2O2S, with a molecular weight of 295.78 g/mol. The compound features a chloroacetamide moiety substituted with a methoxyphenyl group and a thiophen-2-ylmethyl group, contributing to its unique biological activities.

Antimicrobial Activity

Research Findings:
A significant body of research has demonstrated the antimicrobial potential of chloroacetamides, including this compound. In a study screening various N-substituted phenyl-2-chloroacetamides, it was found that compounds with halogenated substituents exhibited enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The presence of the methoxy group in the phenyl ring was associated with improved lipophilicity, facilitating cellular penetration and antimicrobial efficacy .

Table 1: Antimicrobial Activity of Similar Compounds

Compound NameActivity Against MRSAActivity Against E. coliActivity Against C. albicans
This compoundEffectiveModerateModerate
N-(4-chlorophenyl)-2-chloroacetamideHighly EffectiveLess EffectiveModerate
N-(4-fluorophenyl)-2-chloroacetamideEffectiveLess EffectiveHighly Effective

Anticancer Potential

Recent studies have also explored the anticancer properties of chloroacetamides. A series of derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The presence of the methoxy and thiophene groups has been linked to enhanced activity against certain cancer types, suggesting that structural modifications can lead to improved therapeutic profiles .

Case Study:
In one study, derivatives of this compound were tested for their cytotoxicity against breast cancer cell lines. Results indicated that these compounds exhibited significant inhibition of cell proliferation, with mechanisms involving apoptosis induction and cell cycle arrest at specific phases .

Other Bioactivities

Beyond antimicrobial and anticancer applications, this compound may possess other bioactive properties due to its unique chemical structure. Preliminary investigations suggest potential anti-inflammatory effects, although further research is required to elucidate these mechanisms fully.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(4-methoxyphenyl)acetamide: Lacks the thiophen-2-ylmethyl group.

    N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide: Lacks the chloro group.

    2-chloro-N-(thiophen-2-ylmethyl)acetamide: Lacks the methoxyphenyl group.

Uniqueness

2-chloro-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide is unique due to the presence of all three functional groups (chloro, methoxyphenyl, and thiophen-2-ylmethyl) in its structure. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research applications.

Biological Activity

2-chloro-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C12H12ClN2O2S
  • Molecular Weight : 270.75 g/mol

The presence of a chlorine atom, a methoxy group, and a thiophene moiety contributes to its unique biological profile.

Antiviral Activity

Recent studies have indicated that compounds with similar structures to this compound exhibit antiviral properties. For instance, derivatives of thiophene-based compounds have shown efficacy against various viruses, including the Tobacco Mosaic Virus (TMV) and Hepatitis C Virus (HCV). The biological activity is often measured in terms of EC50 values, which indicate the concentration needed to achieve half-maximal effect.

CompoundVirus TargetEC50 Value (µM)Reference
Compound ATMV30.57 ± 3.11
Compound BHCV32.2
This compoundTBDTBDTBD

Cytotoxicity Studies

In vitro cytotoxicity studies are crucial for assessing the safety profile of new compounds. Preliminary data suggest that derivatives similar to this compound exhibit low cytotoxicity against human cell lines, making them promising candidates for further development.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve the following pathways:

  • Inhibition of Viral Replication : The compound may interfere with viral RNA synthesis or protein translation.
  • Modulation of Host Immune Response : It could enhance the host's immune response against viral infections.

Study 1: Antiviral Efficacy

A study conducted by Ouyang et al. evaluated a series of thiophene derivatives for their antiviral activity against TMV. The results indicated that structural modifications significantly affected their efficacy, suggesting that the inclusion of specific functional groups can enhance antiviral properties .

Study 2: Structure-Activity Relationship (SAR)

Research into SAR has revealed that substituents on the thiophene ring can dramatically influence biological activity. For instance, compounds with halogen substitutions showed improved potency against HCV . This highlights the importance of chemical modifications in optimizing drug candidates.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-chloro-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, chloroacetyl chloride reacts with secondary amines (e.g., 4-methoxyphenyl and thiophen-2-ylmethyl amine derivatives) in the presence of a base like triethylamine. Purification often involves recrystallization or column chromatography using solvents such as ethyl acetate/petroleum ether mixtures .

Q. How is the purity of this compound verified after synthesis?

  • Methodological Answer : Purity is confirmed using gas chromatography (GC, >95% purity threshold) and structural validation via 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy. Elemental analysis ensures stoichiometric consistency, while melting point determination (118–122°C) provides additional validation .

Q. What spectroscopic techniques are used to confirm its structure?

  • Methodological Answer :

  • IR : Identifies carbonyl (C=O, ~1650–1700 cm1^{-1}) and chloroacetamide (C-Cl, ~600–800 cm1^{-1}) functional groups.
  • NMR : 1H^1H-NMR reveals aromatic protons (δ 6.8–7.5 ppm) and methylene/methine groups (δ 3.5–4.5 ppm). 13C^{13}C-NMR confirms carbonyl carbons (~168–170 ppm) .

Q. What are the known biological targets or activities of this compound?

  • Methodological Answer : Chloroacetamide derivatives are studied for enzyme inhibition (e.g., lipoxygenase) and pesticidal activity. Biological screening typically involves in vitro assays like MTT for cytotoxicity or enzyme inhibition kinetics. For example, analogous compounds show mosquitocidal activity via acetylcholinesterase disruption .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across studies?

  • Methodological Answer : Contradictions may arise from differences in assay protocols (e.g., cell lines, incubation times) or compound purity. Standardize assays using validated models (e.g., Aedes aegypti larvae for pesticidal studies) and confirm purity via HPLC. Cross-reference structural analogs (e.g., thiazole or thiophene derivatives) to identify activity trends .

Q. What crystallographic techniques elucidate its molecular packing and hydrogen-bonding interactions?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals intramolecular C–H···O interactions and intermolecular N–H···O hydrogen bonds. For example, analogous N-(substituted phenyl)acetamides exhibit twisted conformations (e.g., 61.8° dihedral angles between aromatic rings) and R22_2^2(8) graph-set motifs in crystal packing .

Q. What strategies optimize reaction yields during synthesis?

  • Methodological Answer :

  • Catalyst Optimization : Use KI as a catalyst in DMF to enhance nucleophilic substitution efficiency.
  • Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) improve solubility of intermediates.
  • Temperature Control : Maintain 273 K during coupling reactions to minimize side products .

Q. How can derivatives be designed to enhance biological activity or selectivity?

  • Methodological Answer :

  • Substituent Modification : Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to improve enzyme binding.
  • Computational Docking : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like lipoxygenase or acetylcholinesterase. For example, thiophene-methyl groups may enhance hydrophobic interactions in enzyme active sites .

Q. What analytical methods quantify degradation products or impurities in environmental studies?

  • Methodological Answer : Solid-phase extraction (C-18 columns) separates parent compounds from degradates (e.g., ethanesulfonic acid derivatives). LC-MS/MS identifies degradates, while GC-MS quantifies trace impurities. Environmental persistence studies use soil/water matrices to simulate degradation pathways .

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